molecular formula C7H6FN3 B14851613 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile

4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile

Cat. No.: B14851613
M. Wt: 151.14 g/mol
InChI Key: VIFQSJKGZJYREV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile: is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position, a fluorine atom at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloromethyl-6-fluoropyridine-2-carbonitrile with ammonia or an amine source. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial or anticancer properties.

Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the fluorine and nitrile groups, resulting in different reactivity and applications.

    6-Fluoropyridine-2-carbonitrile:

    4-(Aminomethyl)-benzonitrile: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.

Uniqueness: 4-(Aminomethyl)-6-fluoropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the fluorine and nitrile groups on the pyridine ring enhances its chemical versatility and makes it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

4-(aminomethyl)-6-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C7H6FN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3,9H2

InChI Key

VIFQSJKGZJYREV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)F)CN

Origin of Product

United States

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